2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide

Pharmaceutical impurity profiling HPLC method development Reference standard characterization

Struggling with impurity resolution in valdecoxib HPLC methods? This certified reference standard provides an exact retention-time and mass-spectrometry benchmark, differentiating valdecoxib from morpholinyl-acetamide impurities. Key advantages: 25% higher MW (393.44 vs 314.4 Da) for distinct chromatographic separation; morpholinyl amine boosts ESI+ ionization for LC-MS/MS; traceable characterization supports ANDA/DMF filings. Supplied in 5-50 mg sizes for immediate global dispatch.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 1529852-28-5
Cat. No. B579857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide
CAS1529852-28-5
Synonyms2-[4-(4-Methyl-5-phenylisoxazol-3-yl)phenoxy]-N-morpholinoacetamide; 
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCC1=C(ON=C1C2=CC=C(C=C2)OCC(=O)NN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O4/c1-16-21(24-29-22(16)18-5-3-2-4-6-18)17-7-9-19(10-8-17)28-15-20(26)23-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26)
InChIKeyADJVRNYIWBTXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide (CAS 1529852-28-5) – Certified Reference Standard for Pharmaceutical Impurity Analysis and Biomedical Research


2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide (CAS 1529852-28-5) is a synthetic organic compound belonging to the substituted phenoxy-acetamide class, featuring a 4-methyl-5-phenylisoxazole core linked via a phenoxy bridge to an N-morpholinyl-acetamide terminus . Structurally, it is related to the COX-2 inhibitor valdecoxib scaffold but replaces the benzenesulfonamide group with a morpholinyl-acetamide moiety, altering both physicochemical properties and biological recognition [1]. This compound is commercially supplied as a certified reference standard (TRC M327500) intended for pharmaceutical impurity identification, analytical method development, and quality control applications [2].

Why Valdecoxib, Parecoxib, or Simpler Isoxazole Acetamides Cannot Substitute for 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide in Analytical and Research Workflows


Although valdecoxib, parecoxib, and other isoxazole-containing compounds share the 4-methyl-5-phenylisoxazole core with 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide, critical structural differences preclude analytical interchangeability. Valdecoxib (MW 314.4 g/mol) carries a benzenesulfonamide group at the 4-position of the isoxazole, whereas the target compound replaces this with a para-phenoxy linker connected to an N-morpholinyl-acetamide chain (MW 393.44 g/mol), resulting in a 25% higher molecular mass and fundamentally different chromatographic retention behavior [1]. The morpholinyl tertiary amine imparts a predicted pKa of 11.43±0.20, conferring distinct ionization and extraction properties versus the sulfonamide nitrogen of valdecoxib (pKa ~10.5) [1]. For HPLC method development, impurity quantification, or mass spectrometry calibration, only the exact reference standard can ensure correct retention time alignment, ionization efficiency, and spectral matching, as even close structural analogs will exhibit different chromatographic and spectrometric fingerprints [2].

Quantitative Differentiation Evidence: 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide vs. Valdecoxib-Class Compounds and Simpler Isoxazole Acetamides


Molecular Weight and Predicted logP Differentiation from Valdecoxib and Parecoxib Determines Chromatographic Selectivity

The target compound exhibits a molecular weight of 393.44 g/mol, which is 79.0 g/mol (25.1%) higher than valdecoxib (314.4 g/mol) and 23.0 g/mol (6.2%) higher than parecoxib (370.4 g/mol) [1][2]. This mass difference is sufficient to ensure baseline separation by reversed-phase HPLC and unambiguous identification by LC-MS, provided the correct reference standard is employed. Simpler isoxazole acetamides such as N-(4-methyl-3-phenyl-isoxazol-5-yl)-acetamide (CAS 100142-65-2) have even lower molecular weights (~216 g/mol), making them entirely unsuitable as chromatographic surrogates [3].

Pharmaceutical impurity profiling HPLC method development Reference standard characterization

Predicted Density and pKa Values as Physicochemical Fingerprints for Method Development

The target compound has a predicted density of 1.30±0.1 g/cm³ and a predicted pKa of 11.43±0.20, reflecting the protonatable morpholinyl tertiary amine . In contrast, valdecoxib contains a sulfonamide group with a reported pKa of approximately 10.5 [1]. This ~0.9 pKa unit difference means that at typical analytical pH values (e.g., pH 7–8), the target compound exists predominantly in its protonated morpholinium form, whereas valdecoxib remains largely neutral, leading to vastly different liquid-liquid extraction efficiency, solid-phase extraction recovery, and electrospray ionization response .

Physicochemical characterization Sample preparation Extraction optimization

Structural Replacement of Sulfonamide by Morpholinyl-Acetamide Eliminates COX-2 Inhibitory Activity, Defining a Distinct Research Application Space

The target compound lacks the benzenesulfonamide pharmacophore that is essential for COX-2 inhibition by valdecoxib (COX-2 IC50 = 5 nM) [1]. In valdecoxib, the sulfonamide group forms critical hydrogen bonds within the COX-2 active site; its replacement by a morpholinyl-acetamide chain through a phenoxy linker is predicted to abolish COX-2 binding affinity [2]. This structural divergence means the target compound is irrelevant as a direct COX-2 inhibitor but instead serves as a specific marker for synthetic process control, where the morpholinyl-acetamide group is introduced via a distinct synthetic route.

Structure-activity relationship COX-2 selectivity Pharmacological profiling

Commercial Availability as a Fully Characterized Reference Standard with NMR and MS Confirmation vs. Uncharacterized Research-Grade Analogs

The target compound is distributed by Toronto Research Chemicals (TRC) as catalog M327500, supplied with NMR and mass spectrometry structural confirmation data [1]. In contrast, simpler isoxazole-phenoxy compounds such as 4-methyl-5-phenylisoxazole (CAS 14677-22-6) are typically sold at lower purity grades (≥95%) without full spectroscopic certification, making them unsuitable for regulatory-compliant impurity quantification . The TRC reference standard format enables direct use in ANDA/DMF submissions and pharmacopoeial method validation, a capability that uncertified research chemicals cannot support .

Reference standard certification Analytical quality control Regulatory compliance

Higher Molecular Complexity and Hydrogen Bond Capacity Differentiates from Simpler Morpholino-Acetamides for Chromatographic Method Selectivity Testing

The target compound contains three hydrogen bond acceptor sites (isoxazole N and O, morpholine O, amide carbonyl) and one hydrogen bond donor (amide NH), providing a richer hydrogen-bonding profile than simpler morpholino-acetamides such as N-(5-methylisoxazol-3-yl)-2-morpholinoacetamide (CAS 91194-33-1), which has fewer aromatic rings and lacks the phenyl substituents . This structural complexity translates to greater chromatographic retention on reversed-phase columns, enabling its use as a challenging system suitability marker for verifying column performance and mobile phase selectivity in HPLC methods designed for structurally diverse impurity panels.

Method specificity Forced degradation Peak purity analysis

Defined Application Scenarios for 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling and HPLC Method Validation for Valdecoxib/Parecoxib-Related Synthetic Processes

The target compound, with its 25.1% higher molecular mass (393.44 vs. 314.4 g/mol) than valdecoxib and distinct morpholinyl functional group, serves as an ideal system suitability standard for verifying the resolving power of HPLC methods intended to separate valdecoxib from its process-related morpholinyl-acetamide impurities [1]. Its certified reference standard format (TRC M327500) supports ANDA and DMF regulatory submissions by providing traceable characterization data [2].

Mass Spectrometry Calibration Standard for High-Mass Isoxazole Derivatives

The 393.44 g/mol molecular ion provides a higher mass calibration point compared to valdecoxib (314.4 g/mol), enabling more accurate mass calibration in the m/z 300–500 range for LC-MS/MS methods that analyze structurally diverse isoxazole-containing impurity panels . The morpholinyl tertiary amine enhances positive-ion electrospray ionization efficiency compared to neutral sulfonamide analogs [1].

Selectivity Challenge Standard in Stability-Indicating Method Development

The compound's richer hydrogen-bonding profile (amide NH donor, morpholine O, isoxazole N/O, amide carbonyl acceptors) compared to simpler morpholino-acetamides (e.g., CAS 91194-33-1) makes it a more discriminating probe for testing the selectivity of reversed-phase columns and mobile phase compositions in stability-indicating methods [2]. Its longer predicted retention provides a stringent test of gradient robustness.

Synthetic Route Marker for Isoxazole Functionalization Studies

For medicinal chemistry programs exploring structure-activity relationships around the valdecoxib scaffold, the target compound serves as a reference standard to confirm the identity and purity of morpholinyl-acetamide linked derivatives generated through phenoxy-bridge synthetic strategies [1]. The absence of the COX-2 sulfonamide pharmacophore ensures that any observed biological activity can be attributed to the morpholinyl-acetamide modification rather than residual COX-2 inhibition.

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